molecular formula C20H19FN6O3 B2733596 benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-33-6

benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2733596
CAS No.: 1040650-33-6
M. Wt: 410.409
InChI Key: HLVREXJKNGAEQG-UHFFFAOYSA-N
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Description

The compound benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a benzodioxole moiety linked via a methanone group to a piperazine ring, which is further substituted with a (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl group. This structure combines key pharmacophoric elements:

  • Piperazine: Provides conformational flexibility and hydrogen-bonding capabilities.
  • Tetrazole-fluorophenyl: The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability, while the 4-fluorophenyl group may enhance binding affinity and pharmacokinetics .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-19(22-23-24-27)12-25-7-9-26(10-8-25)20(28)14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVREXJKNGAEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the tetrazole ring, piperazine moiety, and the dioxole structure. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure the successful formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction parameters to increase yield and purity. This can include the use of large-scale reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the molecule.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing the tetrazole and piperazine groups demonstrate significant antimicrobial properties. For instance, compounds similar to benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have been evaluated for their efficacy against various bacterial and fungal strains, showing promising results compared to standard antibiotics .

Anticancer Properties

Research has highlighted that certain derivatives can overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This suggests potential applications in cancer therapy, particularly in enhancing the effectiveness of existing chemotherapeutic agents .

CNS Activity

Compounds similar to this structure have been investigated for their effects on central nervous system disorders. They may provide therapeutic benefits for conditions such as mild cognitive impairment and Alzheimer's disease by modulating neurotransmitter systems .

Case Studies and Experimental Findings

Several studies provide insights into the applications of this compound:

StudyFocusFindings
De Gruyter (2018)Crystal StructureDetailed analysis of molecular interactions within the compound .
PubChem (2025)Chemical PropertiesComprehensive data on chemical structure and properties .
PMC (2014)Antimicrobial EvaluationDemonstrated significant antibacterial activity against tested strains .
RSC (2015)Cancer ResearchInhibition of angiogenesis linked to enhanced anticancer effects .

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets within the body. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Notable Properties/Activities Reference
Target Compound Piperazine-benzodioxole Tetrazole-4-fluorophenyl N/A Hypothesized CNS activity -
HT-3 Piperazine-benzodioxole Benzo[b]thiophene-1,1-dioxide 45 Moderate solubility, sulfone effects
JJKK-048 Piperidine-benzodioxole Triazole, bis-benzodioxole N/A Analgesic, lipase inhibition
Compound 7a–x Piperazine-sulfonyl Tetrazole-thioether Varies Antiproliferative
Compounds 6h–l Piperazine-bis(4-fluorophenyl) Sulfonamide 32–76 Antimicrobial, high melting points

Key Findings and Implications

  • Structural Impact on Activity : The tetrazole-fluorophenyl combination in the target compound may enhance receptor binding through halogen interactions and metabolic stability, distinguishing it from sulfonamide or thiophene analogs .
  • Synthetic Challenges : Lower yields in analogs like HT-3 (45%) and Compound 74 (20%) suggest steric or electronic hurdles in introducing bulky substituents .
  • Pharmacological Potential: The target compound’s structure aligns with known bioactive scaffolds (e.g., JJKK-048’s lipase inhibition), warranting further investigation into its mechanism .

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a piperazine ring and a tetrazole group. The structural formula can be represented as follows:

C20H19FN5O3\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{5}\text{O}_{3}

This structure suggests potential interactions with various biological targets, which are critical for its pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to benzo[d][1,3]dioxol-5-yl derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives display potent cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). One study reported IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively . This indicates that some derivatives may be more effective than standard chemotherapy agents.
  • Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms including:
    • Inhibition of the epidermal growth factor receptor (EGFR) pathway.
    • Induction of apoptosis via mitochondrial pathways involving proteins such as Bax and Bcl-2 .
    • Inhibition of angiogenesis and P-glycoprotein efflux pump activity, which contributes to overcoming chemoresistance in cancer cells .

Antimicrobial Activity

The antimicrobial potential of the benzo[d][1,3]dioxole derivatives has also been explored:

  • Antibacterial Studies : Compounds derived from benzotriazole frameworks have shown activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. For example, certain benzodioxole derivatives demonstrated significant antibacterial effects due to their bulky hydrophobic groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The presence of hydrophobic substituents enhances antimicrobial activity.
  • Modifications at the piperazine and tetrazole positions can significantly alter the compound's efficacy against cancer cells and microbes .

Case Studies

Several case studies have highlighted the effectiveness of benzo[d][1,3]dioxole derivatives:

  • Study on Anticancer Efficacy : A series of compounds were synthesized and tested against various cancer cell lines. Results indicated that modifications in the piperazine ring significantly improved cytotoxicity .
  • Antimicrobial Testing : Another study evaluated the antibacterial properties against Xanthomonas species and found that certain derivatives exhibited remarkable inhibition zones compared to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for preparing benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 1-(4-fluorophenyl)-1H-tetrazole-5-carbaldehyde with piperazine derivatives under reductive amination conditions to form the tetrazole-piperazine intermediate.
  • Step 2 : Coupling the benzodioxol-5-yl group via a methanone linker using a nucleophilic acyl substitution reaction. For example, benzo[d][1,3]dioxole-5-carbonyl chloride can react with the piperazine intermediate in anhydrous DMF with K₂CO₃ as a base at 80°C .
  • Optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and purify intermediates.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzodioxole (δ ~5.93 ppm for OCH₂O), piperazine (δ ~3.48–3.54 ppm for CH₂-N), and tetrazole (δ ~8.0–8.5 ppm for aromatic protons) moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z calculated for C₂₀H₁₇F₄N₅O₃: 491.12; observed: 491.15) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents to assess seizure suppression, referencing protocols from structurally related benzodioxole-piperazine compounds .
  • Receptor Binding Assays : Screen for affinity at GABAₐ or serotonin receptors (5-HT₁ₐ/₂ₐ) via competitive radioligand binding assays using [³H]muscimol or [³H]ketanserin .

Advanced Research Questions

Q. How can synthetic yields be improved for the tetrazole-piperazine coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive amination or copper(I) iodide for click chemistry-based tetrazole formation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance nucleophilicity of the piperazine nitrogen.
  • Temperature Control : Reactions at 60–80°C often improve yields while minimizing side products (e.g., over-alkylation) .

Q. How to address contradictory results in anticonvulsant activity across similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl on the tetrazole) and evaluate potency shifts. For example, 4-fluorophenyl groups may enhance blood-brain barrier penetration compared to bulkier substituents .
  • Metabolic Stability Testing : Use liver microsome assays (human/rat) to determine if contradictory in vivo results stem from rapid metabolism of specific analogs .

Q. What computational strategies predict the compound’s molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses at predicted targets (e.g., GABAₐ receptors, sodium channels). Prioritize targets with docking scores ≤ −9.0 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the tetrazole moiety and receptor residues (e.g., Arg/Lys in GABAₐ) .

Q. How to resolve discrepancies in NMR data for diastereomeric impurities?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
  • NOESY Experiments : Identify spatial proximity between the benzodioxole methylene protons (δ 5.93 ppm) and piperazine CH₂ groups to confirm stereochemistry .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical models?

  • Methodological Answer :
  • Probit Analysis : Calculate ED₅₀ values for anticonvulsant activity using log-dose vs. % protection curves (95% confidence intervals).
  • Two-Way ANOVA : Compare efficacy across multiple compounds and doses, adjusting for batch-to-batch variability in synthesis .

Q. How to validate purity claims from suppliers?

  • Methodological Answer :
  • LC-MS/MS : Use a Waters Acquity UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient. Confirm purity >95% by peak integration .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values.

Mechanistic Studies

Q. What techniques identify the compound’s mode of action in neuronal cells?

  • Methodological Answer :
  • Patch-Clamp Electrophysiology : Assess effects on voltage-gated sodium channels (Nav1.2) in HEK293 cells transfected with human Nav1.2 cDNA. Measure inhibition of current amplitude at −10 mV holding potential .
  • Calcium Imaging : Use Fluo-4 AM dye in primary cortical neurons to evaluate modulation of intracellular Ca²⁺ flux, a proxy for GABAergic signaling .

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